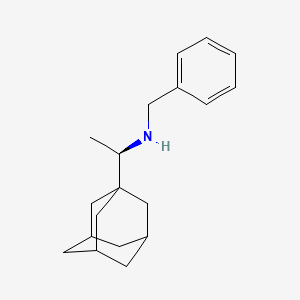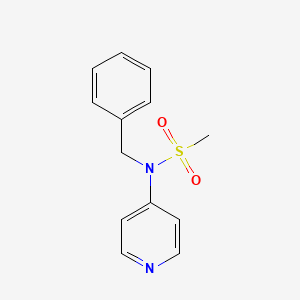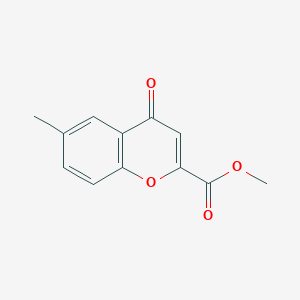
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine, also known as ABEA, is a synthetic compound that has been studied for its potential use in various scientific research applications. ABEA is a derivative of amantadine, an antiviral drug used to treat Parkinson's disease and influenza.
Applications De Recherche Scientifique
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine has been studied for its potential use in various scientific research applications, including as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as a cognitive enhancer and as a potential treatment for drug addiction.
Mécanisme D'action
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine is believed to work by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in learning and memory. This compound has been shown to enhance NMDA receptor function, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal studies, including enhanced spatial learning and memory. This compound has also been shown to have neuroprotective effects, protecting against neuronal damage and death in animal models of neurodegenerative diseases. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R)-1-(1-adamantyl)-N-benzyl-ethanamine in lab experiments is its ability to enhance cognitive function and improve memory, making it a useful tool for studying learning and memory processes. However, this compound's effects on the NMDA receptor may also have potential side effects, such as excitotoxicity and seizures, which may limit its use in certain experiments.
Orientations Futures
Future research on (1R)-1-(1-adamantyl)-N-benzyl-ethanamine could focus on further elucidating its mechanism of action and potential therapeutic uses. Additionally, research could explore the potential side effects of this compound and ways to mitigate them. Finally, research could investigate the potential use of this compound in combination with other drugs or therapies for the treatment of neurodegenerative diseases and drug addiction.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound's ability to enhance cognitive function and improve memory makes it a useful tool for studying learning and memory processes. However, potential side effects may limit its use in certain experiments. Future research on this compound could focus on further elucidating its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
(1R)-1-(1-adamantyl)-N-benzyl-ethanamine can be synthesized through a multi-step process, starting with the reaction of 1-adamantylamine with benzyl chloride to form N-benzyl-1-adamantylamine. This intermediate is then reacted with ethyl bromoacetate to yield this compound.
Propriétés
IUPAC Name |
(1R)-1-(1-adamantyl)-N-benzylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19/h2-6,14,16-18,20H,7-13H2,1H3/t14-,16?,17?,18?,19?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBPNGTMMKRJB-ZBKGVPMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)

![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)




![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)

![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)